N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-(2-methoxyphenyl)ethanediamide
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Overview
Description
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that features a unique structure combining bithiophene and methoxyphenyl groups
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms .
Pharmacokinetics
Similar compounds have shown varied pharmacokinetic properties .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be complex and may involve various biochemical reactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the coupling of bithiophene derivatives with methoxyphenyl oxalamide. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the bithiophene core. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride and the appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the oxalamide linkage can produce primary or secondary amines .
Scientific Research Applications
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(2-thienyl)oxalamide
- N1-(2-methoxyphenyl)-N2-(2-furyl)oxalamide
- N1-(2-methoxyphenyl)-N2-(2-pyridyl)oxalamide
Uniqueness
N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of the bithiophene moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in the development of advanced materials and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-16-5-3-2-4-15(16)21-19(23)18(22)20-10-8-14-6-7-17(26-14)13-9-11-25-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXGNELMZMVVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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